molecular formula C11H11NO2 B6589490 3,6-dimethoxyquinoline CAS No. 592479-11-3

3,6-dimethoxyquinoline

Cat. No.: B6589490
CAS No.: 592479-11-3
M. Wt: 189.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, characterized by the presence of two methoxy groups at the 3rd and 6th positions of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethoxyquinoline typically involves the following steps:

    Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.

    Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to yield 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

    Reduction and Cyclization: This intermediate undergoes hydrogenation to form 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.

    Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of accessible raw materials, mild reaction conditions, and efficient purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3,6-Dimethoxyquinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: It has been investigated for its anticancer properties and as a potential therapeutic agent for other diseases.

    Industry: Its derivatives are used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3,6-dimethoxyquinoline involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

CAS No.

592479-11-3

Molecular Formula

C11H11NO2

Molecular Weight

189.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.